Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyridazine is another heterocyclic compound, with a six-membered ring containing four carbon atoms and two nitrogen atoms . Compounds containing these rings have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
The synthesis of compounds containing thiazole and pyridazine rings can involve various chemical reactions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Thiazole derivatives can be synthesized from various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyridazine ring also has aromatic properties .Chemical Reactions Analysis
Thiazole and pyridazine rings can undergo various chemical reactions. The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . Pyridazines can be synthesized through reactions such as the aza-Diels-Alder reaction .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific compound containing a thiazole and a pyridazine ring would depend on the other groups present in the molecule.Scientific Research Applications
Heterocyclic Synthesis Applications Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, closely related to the chemical structure , have been utilized in the expeditious synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds demonstrate significant versatility in heterocyclic chemistry, offering a pathway to a diverse array of heterocyclic structures due to their reactivity towards various active methylene reagents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Activity In another aspect of research, the synthesis of thiazoles and their fused derivatives has been explored for antimicrobial activities. Thiazole-based compounds, akin to the core structure of the chemical in focus, have been investigated for their potential in vitro antimicrobial activity against bacterial and fungal strains. This research highlights the antimicrobial potential of thiazole derivatives, pointing towards their applicability in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Antituberculosis Activity A study on thiazole-aminopiperidine hybrid analogues, which share structural similarities with the compound , revealed their potent inhibitory action against Mycobacterium tuberculosis GyrB ATPase. This research underscores the significance of such compounds in the fight against tuberculosis, showcasing their potential as novel antituberculosis agents. The compounds were evaluated through various assays, demonstrating promising activity and low cytotoxicity, marking them as candidates for further antituberculosis drug development (Jeankumar et al., 2013).
Antioxidant and Antimicrobial Activities Microwave-assisted synthesis techniques have been applied to thiazolopyrimidine derivatives, revealing their potential antioxidant and antimicrobial activities. This method highlights an efficient approach to synthesizing compounds with significant biological activities, emphasizing the utility of microwave irradiation in enhancing yield and reducing reaction times. The synthesized compounds displayed moderate to good antioxidant and antimicrobial properties, contributing to the ongoing search for new therapeutic agents (Youssef & Amin, 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-3-33-22(30)13-17-15-34-24(25-17)26-23(31)16-7-6-12-29(14-16)21-11-10-19(27-28-21)18-8-4-5-9-20(18)32-2/h4-5,8-11,15-16H,3,6-7,12-14H2,1-2H3,(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMWPJBICQHCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.